molecular formula C18H22O2 B14006697 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol CAS No. 3490-60-6

2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol

Cat. No.: B14006697
CAS No.: 3490-60-6
M. Wt: 270.4 g/mol
InChI Key: SFTAVAMIMWRGKS-UHFFFAOYSA-N
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Description

2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.366 g/mol . It is characterized by its two hydroxyl groups attached to a propane backbone, which is further substituted with two 4-methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol typically involves the reaction of p-tolylmagnesium bromide with ethyl α-hydroxyisobutyrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{p-Tolylmagnesium bromide} + \text{Ethyl α-hydroxyisobutyrate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) to substitute the hydroxyl groups with halogens.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction will produce alcohols.

Scientific Research Applications

2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

3490-60-6

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2-methyl-1,1-bis(4-methylphenyl)propane-1,2-diol

InChI

InChI=1S/C18H22O2/c1-13-5-9-15(10-6-13)18(20,17(3,4)19)16-11-7-14(2)8-12-16/h5-12,19-20H,1-4H3

InChI Key

SFTAVAMIMWRGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)(C)O)O

Origin of Product

United States

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